Lithium;(2R,5S)-5-methoxycarbonyl-1,4-dioxane-2-carboxylate
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Overview
Description
Lithium;(2R,5S)-5-methoxycarbonyl-1,4-dioxane-2-carboxylate is a chemical compound that features a lithium ion coordinated to a dioxane ring substituted with methoxycarbonyl and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;(2R,5S)-5-methoxycarbonyl-1,4-dioxane-2-carboxylate typically involves the reaction of a dioxane derivative with lithium reagents under controlled conditions. One common method includes the use of lithium diisopropylamide (LDA) as a base to deprotonate the dioxane derivative, followed by the addition of methoxycarbonyl and carboxylate groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium;(2R,5S)-5-methoxycarbonyl-1,4-dioxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl or carboxylate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Lithium;(2R,5S)-5-methoxycarbonyl-1,4-dioxane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Lithium;(2R,5S)-5-methoxycarbonyl-1,4-dioxane-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate: A compound with similar structural features and potential biological activity.
Carbasugars: Carbohydrate derivatives with similar ring structures and functional groups.
Uniqueness
Lithium;(2R,5S)-5-methoxycarbonyl-1,4-dioxane-2-carboxylate is unique due to its specific combination of lithium coordination and dioxane ring substitution, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
lithium;(2R,5S)-5-methoxycarbonyl-1,4-dioxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6.Li/c1-11-7(10)5-3-12-4(2-13-5)6(8)9;/h4-5H,2-3H2,1H3,(H,8,9);/q;+1/p-1/t4-,5+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFXSOUQONSLPZ-JBUOLDKXSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC(=O)C1COC(CO1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].COC(=O)[C@@H]1CO[C@H](CO1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9LiO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2377005-12-2 |
Source
|
Record name | rac-lithium(1+) ion (2R,5S)-5-(methoxycarbonyl)-1,4-dioxane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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